BOC-(O-BENZYL)-TYROSINE NCA
Description
Properties
CAS No. |
153815-62-4 |
|---|---|
Molecular Formula |
C10Cl2F20 |
Origin of Product |
United States |
Synthesis and Purity of Boc O Benzyl Tyrosine Nca Monomer
Phosgenation-Based Synthetic Routes
Phosgenation represents the traditional and most established route for NCA synthesis. This method involves the reaction of an amino acid with phosgene (B1210022) or its derivatives to form the cyclic anhydride (B1165640).
The Fuchs-Farthing method, first reported in the early 20th century, remains a cornerstone for the practical synthesis of NCAs. titech.ac.jp This strategy involves the direct reaction of unprotected α-amino acids with phosgene gas. nih.govresearchgate.net The proposed mechanism involves the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to yield the NCA and hydrogen chloride (HCl) as a byproduct. nih.govresearchgate.net
A significant challenge in the Fuchs-Farthing method is the generation of HCl, which can catalyze the decomposition of the newly formed NCA ring, leading to the formation of undesired α-isocyanate acid chlorides and other byproducts. titech.ac.jpnih.gov Consequently, the reaction is typically performed under strictly anhydrous and often air-free conditions to minimize side reactions. pku.edu.cn The choice of solvent is also crucial; solvent mixtures with reduced solubility for HCl, such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂), are often employed. nih.gov Despite its challenges, this method is widely used for its efficiency in producing pure NCA monomers in good yields without significant racemization. nih.gov
Due to the high toxicity and hazardous nature of gaseous phosgene, solid and safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate) are now widely used in laboratory-scale syntheses. nih.govnih.gov These reagents are stable solids that generate phosgene in situ upon reaction with nucleophiles. nih.gov
In a typical procedure using triphosgene, the amino acid, for instance, Nε-tert-butyloxycarbonyl-L-lysine or L-glutamic acid 5-tert-butyl ester, is suspended in an anhydrous solvent like THF. rsc.org An HCl scavenger, such as α-pinene, is often added to neutralize the HCl produced during the reaction, thus preventing the acid-catalyzed degradation of the NCA monomer. rsc.orgresearchgate.net The reaction is typically stirred at elevated temperatures (e.g., 50 °C) for a couple of hours. rsc.org One molecule of triphosgene can react with three molecules of the amino acid to produce three molecules of the corresponding NCA. thieme-connect.de This approach allows for the synthesis of a variety of NCAs, including those with acid-labile protecting groups, in high purity and yield after purification by recrystallization. rsc.orgresearchgate.netrsc.org
Phosgene-Free and Green Chemistry Approaches for NCA Synthesis
In response to the safety and environmental concerns associated with phosgene and its derivatives, significant research has focused on developing phosgene-free and greener synthetic routes to NCAs.
A notable phosgene-free method involves the use of n-propylphosphonic anhydride (T3P®) as a cyclizing and dehydrating agent. acs.orgnih.gov This approach offers a simple, safe, and efficient synthesis of NCAs from N-Boc-protected α-amino acids. acs.orgnih.govacs.org The reaction proceeds under mild conditions, typically at room temperature, and generates byproducts that are non-toxic and easily removed by a simple aqueous workup. acs.orgrsc.org
The general procedure involves dissolving the Boc-protected amino acid (e.g., Boc-AA-OH) in a solvent like ethyl acetate, followed by the addition of pyridine (B92270) and then the T3P® reagent. acs.org The reaction is usually complete within a few hours. acs.org This method is lauded for its operational simplicity, lack of need for specialized equipment, and compatibility with a wide range of amino acid protecting groups. acs.orgnih.gov Importantly, studies have shown that this process occurs with no detectable epimerization, ensuring the stereochemical integrity of the resulting NCA monomer. acs.orgnih.gov The high purity of the NCAs obtained makes this method highly attractive for both small-scale and large-scale on-demand production. acs.orgresearchgate.net
An innovative and robust method for NCA synthesis that tolerates moisture and can be performed in the open air has been developed using epoxides as acid scavengers. chemrxiv.orgnih.gov This strategy employs inexpensive epoxides like propylene (B89431) oxide (PO) or epichlorohydrin (B41342) (ECH) to act as ultra-fast scavengers for the hydrogen chloride generated during the ring-closure step of the Fuchs-Farthing reaction. nih.govresearchgate.netresearchgate.net
The rapid and irreversible ring-opening of the epoxide by HCl effectively prevents the acid-catalyzed decomposition of the NCA monomer, even in the presence of moisture. chemrxiv.orgnih.gov Density functional theory (DFT) calculations have indicated that the epoxide can also lower the energy barrier for the ring-closure step. chemrxiv.org This method demonstrates remarkable functional group tolerance, enabling the synthesis of over 30 different NCAs, including those with reactive side chains like hydroxyl, thiol, and carboxylic acid groups, in high yields and on a decagram scale. chemrxiv.orgnih.gov The ability to perform the synthesis under atmospheric conditions without the need for rigorously dry solvents represents a significant advancement in simplifying NCA production. nih.govresearchgate.net
Monomer Purification and Characterization for Polymerization Fidelity
The fidelity of ring-opening polymerization is highly dependent on the purity of the NCA monomer. researchgate.net Impurities, particularly residual HCl or water, can act as unintended initiators, leading to poor control over the polymerization process, resulting in polymers with broad molecular weight distributions and unpredictable chain lengths. nih.govresearchgate.net
Traditional purification of NCAs involves multiple recrystallizations from expensive, dry organic solvents, often performed inside a glovebox to exclude atmospheric moisture. pku.edu.cnresearchgate.net An aqueous workup, typically washing the NCA solution with cold water or a dilute sodium bicarbonate solution at 0 °C, can be used to remove residual HCl. nih.gov
More recent advancements in purification include the use of silica (B1680970) gel column chromatography, which must also be conducted under inert conditions for non-crystallizable NCAs. pku.edu.cnchemrxiv.org For large-scale preparations, a simple filtration step through diatomaceous earth (Celite) has been shown to be effective in producing highly pure NCAs suitable for synthesizing well-defined block copolymers. researchgate.net
The characterization of the purified BOC-(O-BENZYL)-TYROSINE NCA is crucial to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is often used to assess the chemical and enantiomeric purity. nih.gov ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to confirm the chemical structure and the absence of impurities. rsc.org For instance, the successful synthesis of L-Tyr-NCA has been confirmed by ¹H NMR, showing characteristic peaks for the aromatic, methine, and amide protons. nih.gov
Data Tables
Table 1: Comparison of Synthetic Routes for NCA Monomers
| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Classical Fuchs-Farthing | Amino Acid, Phosgene | Anhydrous solvents (e.g., THF), elevated temperature | Good yield, high purity, no racemization nih.gov | Use of highly toxic phosgene gas, requires strictly anhydrous conditions, HCl byproduct can cause degradation nih.govpku.edu.cn |
| Triphosgene Variant | Amino Acid, Triphosgene, HCl Scavenger (e.g., α-pinene) | Anhydrous THF, 50 °C rsc.org | Safer solid phosgene source, good yields and purity nih.govnih.gov | Still requires anhydrous conditions and handling of phosgene-related chemicals, HCl scavenger needed rsc.orgresearchgate.net |
| T3P® Method | Boc-Amino Acid, T3P®, Pyridine | Ethyl acetate, room temperature acs.org | Phosgene-free, safe, mild conditions, non-toxic byproducts, high purity, no epimerization acs.orgnih.gov | Requires Boc-protected amino acid as starting material |
| Epoxide-Assisted Method | Amino Acid, (Tri)phosgene, Epoxide (e.g., PO, ECH) | Open air, moisture tolerant, room temperature chemrxiv.orgnih.gov | Robust, scalable, tolerates moisture and air, excellent functional group tolerance chemrxiv.orgnih.gov | Still utilizes a phosgene source |
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying NCA monomers. The process leverages differences in solubility between the NCA monomer and impurities in a selected solvent system. The choice of solvent is critical; an ideal solvent will dissolve the NCA at an elevated temperature but show limited solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution.
Commonly, a combination of a good solvent and a poor solvent (or anti-solvent) is employed to induce crystallization. For NCA monomers, including those with bulky protecting groups like this compound, specific solvent systems have been proven effective. Tetrahydrofuran (THF) is frequently used as the "good" solvent, while n-hexane or petroleum ether acts as the "poor" solvent or anti-solvent. nih.govresearchgate.net The crude NCA product is dissolved in a minimal amount of warm THF, and hexane (B92381) is added gradually until the solution becomes turbid. Upon cooling, the purified NCA crystallizes out of the solution. nih.gov The process often involves multiple recrystallization cycles to achieve the high purity required for controlled polymerization. researchgate.net
Beyond simple recrystallization, other techniques are used to enhance purity. Washing the crude NCA solution with water or aqueous sodium bicarbonate at 0 °C can remove residual HCl, a common by-product of synthesis using phosgene, which can otherwise lead to unwanted ring-cleavage of the NCA. nih.gov For large-scale preparations where traditional recrystallization may be cumbersome, filtration through diatomaceous earth (Celite) has been described as a simple and effective method to purify NCAs. researchgate.net In cases where crystallization is difficult, flash column chromatography has been reported as a rapid and general method for removing common impurities from a variety of NCAs. nih.gov
| Solvent System | Procedure | Reference |
|---|---|---|
| Tetrahydrofuran (THF) / n-Hexane | The crude product is dissolved in a minimum of THF, followed by the addition of n-hexane to precipitate the purified NCA. The mixture is then cooled to facilitate crystallization. | nih.gov |
| Diethyl Ether / n-Hexane | Used for the recrystallization of l-Phe-NCA after extraction, suggesting its applicability for similar aromatic amino acid NCAs. | nih.gov |
| Ethyl Acetate / Hexane | A common solvent pair for the crystallization of organic compounds, applicable to NCA purification. | researchgate.net |
| Dichloromethane (DCM) / Hexane | Another effective solvent system for inducing crystallization of NCA monomers. | researchgate.net |
Impurity Analysis and Impact on Polymerization
The presence of even trace amounts of impurities in the this compound monomer can have a profound negative impact on the ring-opening polymerization process. These impurities can act as unintended initiators or chain-terminating agents, preventing the formation of high molecular weight polypeptides with narrow molecular weight distributions. mdpi.com
Impurity Sources and Analysis: Impurities typically arise from the NCA synthesis itself. The "Fuchs-Farthing" method, which involves the direct phosgenation of the amino acid, produces HCl as a significant by-product. nih.gov If not completely removed, HCl can catalyze the decomposition of the NCA monomer. nih.govchemrxiv.org Other potential impurities include unreacted starting amino acids, moisture, and side products from the degradation of protecting groups. For instance, the O-benzyl group on tyrosine can be unstable under strongly acidic conditions. thieme-connect.de
The purity of the synthesized NCA monomer is typically assessed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the formation of the NCA ring and the integrity of the protecting groups. It is also highly effective for detecting and quantifying impurities. chemrxiv.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of the characteristic anhydride carbonyl stretches of the NCA ring (typically around 1850 and 1790 cm⁻¹) and the absence of impurities like carboxylic acids. chemrxiv.org
Mass Spectrometry (MS): Confirms the molecular weight of the NCA monomer. chemrxiv.org
Impact on Polymerization: Impurities interfere with the polymerization mechanism, primarily the "normal amine mechanism" (NAM), which is desired for controlled ROP.
Uncontrolled Initiation: Nucleophilic impurities, such as water or unreacted amino acids, can initiate polymerization. This leads to the formation of polymer chains with undefined end-groups and contributes to a broader molecular weight distribution.
Chain Termination: Impurities can react with the propagating chain end, terminating its growth prematurely. This results in lower molecular weight polymers and can prevent the formation of block copolymers. mdpi.comresearchgate.net For example, polymerizations conducted in dimethylformamide (DMF) can produce N-formyl-terminated polypeptide chains, a known termination pathway. researchgate.netuoi.gr
Side Reactions: Acidic impurities like HCl can cause the decomposition of the NCA monomer before it can be polymerized. chemrxiv.org The presence of certain impurities can also promote alternative reaction pathways, such as the "activated monomer mechanism" (AMM), which can occur alongside the NAM and reduce control over the polymerization. researchgate.net
Therefore, meticulous purification of the this compound monomer is a non-negotiable prerequisite for synthesizing well-defined poly(O-benzyl-L-tyrosine) with predictable molecular weights, low polydispersity, and high end-group fidelity. uoi.gr
| Impurity | Potential Source | Impact on Polymerization | Reference |
|---|---|---|---|
| HCl | By-product of phosgenation synthesis methods. | Catalyzes ring-cleavage and decomposition of the NCA monomer, especially in the presence of moisture. | nih.govchemrxiv.org |
| Water (Moisture) | Incomplete drying of solvents or exposure to ambient conditions. | Acts as an initiator, leading to poor control over molecular weight and broader polydispersity. Can hydrolyze the NCA monomer. | chemrxiv.orgrsc.org |
| Unreacted Amino Acid | Incomplete reaction during NCA synthesis. | Can act as an unwanted initiator, leading to polymers with undefined end-groups. | researchgate.net |
| Solvent Residues (e.g., DMF) | Incomplete removal after reaction or purification. | Can cause chain termination by reacting with the propagating amine end-group (e.g., formylation by DMF). | researchgate.netuoi.gr |
| Degraded Protecting Groups | Harsh conditions during synthesis or purification. | Can introduce reactive species that interfere with initiation or propagation. | thieme-connect.de |
Ring Opening Polymerization Rop Mechanisms and Kinetics of Boc O Benzyl Tyrosine Nca
Elucidation of Polymerization Pathways
The polymerization of NCAs is primarily understood through two fundamental mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). illinois.eduresearchgate.net The choice of initiator, its basicity versus its nucleophilicity, and the reaction environment dictate which pathway dominates, and in many cases, both mechanisms can operate concurrently. illinois.eduuoi.grmpg.de
The Normal Amine Mechanism (NAM) is a chain-growth process initiated by a nucleophile, typically a primary amine. nih.gov The mechanism proceeds via the nucleophilic attack of the initiator's amine group on the C5 carbonyl carbon of the BOC-(O-benzyl)-tyrosine NCA ring. uoi.grnih.gov This attack leads to the opening of the anhydride (B1165640) ring, followed by the rapid elimination of a carbon dioxide molecule. The result is the formation of a new primary amine at the terminus of the growing polymer chain, which is then capable of attacking the next monomer molecule. nih.gov This process repeats, propagating the polypeptide chain.
When polymerization proceeds exclusively through the NAM pathway under stringent, impurity-free conditions, it can exhibit "living" characteristics. uoi.gr This implies the absence of chain transfer and termination reactions, allowing for the synthesis of polypeptides with predictable molecular weights determined by the initial monomer-to-initiator ratio ([M]/[I]) and narrow molecular weight distributions. uoi.grresearchgate.net Studies involving the polymerization of O-benzyl-L-tyrosine NCA using high-vacuum techniques have demonstrated that the reaction can proceed exclusively via NAM, yielding well-defined polymers. uoi.grresearchgate.netacs.org
The Activated Monomer Mechanism (AMM) becomes significant when the polymerization is initiated by strong, non-nucleophilic bases, such as tertiary amines or alkoxides. mpg.denih.gov In this pathway, the initiator functions as a base, abstracting a proton from the N-H bond of the NCA monomer. mpg.denih.gov This deprotonation generates a highly nucleophilic NCA anion. nih.gov This "activated monomer" then attacks a neutral NCA molecule, initiating polymerization. illinois.edumpg.de
A key feature of the AMM is that the initiator is not incorporated into the final polymer chain; instead, it acts as a catalyst. nih.gov The propagation continues as the newly formed N-acylated NCA at the chain end deprotonates another monomer, perpetuating the cycle. mpg.de However, the AMM often leads to poorer control over the polymerization compared to the NAM. mpg.de The presence of multiple active sites on the propagating chains can result in broader molecular weight distributions and less predictable polymer architectures. mpg.dechinesechemsoc.org
In practice, the polymerization of NCAs rarely follows a single, exclusive pathway. The NAM and AMM can, and often do, coexist and compete. illinois.edumpg.de A given polymerization system can switch between the two mechanisms depending on the reaction conditions. illinois.edumpg.de Primary amines, while primarily acting as nucleophilic initiators for the NAM, also possess sufficient basicity to deprotonate NCA monomers, thereby initiating the AMM as a side reaction. chinesechemsoc.orgresearchgate.net
| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
|---|---|---|
| Initiator Type | Primary Amines (High Nucleophilicity) | Strong, Non-nucleophilic Bases (e.g., Tertiary Amines, Alkoxides) |
| Initiation Step | Nucleophilic attack of initiator on NCA C5-carbonyl. uoi.grnih.gov | Deprotonation of NCA N-H bond by a base. mpg.denih.gov |
| Initiator Incorporation | Initiator becomes part of the polymer chain. nih.gov | Acts as a catalyst; not incorporated. nih.gov |
| Polymerization Control | Generally well-controlled, can be "living". uoi.gr | Less controlled, broader molecular weight distribution. mpg.de |
| Favored Conditions | High-purity reagents and solvents (e.g., high-vacuum). uoi.grresearchgate.net | Presence of strong bases or basic impurities. uoi.gr |
Kinetic Studies of NCA Polymerization
The kinetics of NCA polymerization are complex and highly dependent on multiple experimental variables. Kinetic analysis provides insight into reaction rates and the factors that influence the final polymer structure. acs.orgchinesechemsoc.org
For a well-controlled ROP proceeding via the NAM, the polymerization rate typically shows a first-order dependence on both the monomer concentration and the initiator concentration. chinesechemsoc.org Increasing the initial monomer concentration ([M]₀) can significantly accelerate the polymerization. acs.org This is a crucial factor for efficient synthesis, as faster polymerization can outpace potential side reactions. acs.org
The monomer-to-initiator ratio ([M]/[I]) is a primary determinant of the final degree of polymerization (DP) and molecular weight in a living polymerization. However, kinetic studies show that this ratio also influences the reaction timeline. As illustrated in studies with analogous NCA monomers, higher [M]/[I] ratios, which target longer polymer chains, often require longer reaction times to achieve full monomer conversion. d-nb.info
| Monomer | [M]/[I] Ratio | [M]₀ (mol/L) | Time to >95% Conversion | Reference Finding |
|---|---|---|---|---|
| BLG-NCA | 100 | 0.05 | ~24 hours | Polymerization is slow at low monomer concentrations. acs.org |
| BLG-NCA | 100 | 0.4 | ~2 minutes (with catalyst) | High monomer concentration dramatically accelerates the reaction. acs.org |
| Boc-D,L-Lys-NCA | 20:1 | - | 15 minutes | Low [M]/[I] ratios lead to very rapid polymerization. d-nb.info |
| Boc-D,L-Lys-NCA | 500:1 | - | 21 hours | High [M]/[I] ratios require significantly longer reaction times. d-nb.info |
Data presented for γ-benzyl-L-glutamate NCA (BLG-NCA) and Boc-D,L-Lys-NCA are illustrative of general kinetic principles in NCA polymerization.
The choice of solvent has a profound effect on the polymerization of this compound. Solvents not only solubilize the monomer and growing polymer but can also actively participate in the reaction, influencing both kinetics and the prevalence of side reactions. illinois.edu
Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for NCA polymerizations. escholarship.org However, DMF is not entirely inert; it can act as a source of chain termination through the formylation of the propagating amine end-group. uoi.grescholarship.org This specific termination pathway has been identified in the polymerization of O-benzyl-L-tyrosine NCA. uoi.grresearchgate.net Other solvents such as tetrahydrofuran (B95107) (THF), dioxane, and dichloromethane (B109758) (CH₂Cl₂) are also employed. acs.orgescholarship.orgchinesechemsoc.org Generally, polymerization rates are faster in more polar solvents like DMF compared to THF, but this can be at the expense of control over the polymer structure. pku.edu.cn
Reaction conditions, particularly temperature and the purity of the system, are critical. Increasing the reaction temperature typically increases the rate of polymerization but can also accelerate termination and other side reactions. escholarship.org As previously noted, the use of high-vacuum techniques to eliminate impurities like water and ensure solvent purity is crucial for suppressing the AMM and favoring a controlled, living polymerization via the NAM. uoi.grresearchgate.netescholarship.org
| Solvent/Condition | Effect on Polymerization | Observed Outcome for (poly)tyrosine or analogs |
|---|---|---|
| DMF (N,N-dimethylformamide) | Fast reaction rate, but can cause chain termination. uoi.grpku.edu.cn | Termination by formylation of the amine chain-end observed for poly(O-benzyl-L-tyrosine). uoi.grresearchgate.net |
| THF (Tetrahydrofuran) | Slower reaction rate compared to DMF, often better control. pku.edu.cn | Used in comparative studies showing mechanistic differences. uoi.gracs.org |
| Mixed THF/DMF | Allows for tuning of solubility and reaction rate. pku.edu.cn | Kinetic studies show a linear correlation between the THF/DMF ratio and the resulting molecular weight. pku.edu.cn |
| High-Vacuum Technique | Minimizes impurities, suppresses side reactions. uoi.grresearchgate.net | Favors exclusive initiation by NAM for poly(O-benzyl-L-tyrosine). uoi.grresearchgate.netacs.org |
| Glovebox Technique | Higher potential for trace impurities. uoi.gr | Leads to coexistence of NAM and AMM for poly(O-benzyl-L-tyrosine). uoi.grresearchgate.netacs.org |
Side Reactions and Strategies for Suppression in the Ring-Opening Polymerization of this compound
The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), including this compound, is a powerful method for synthesizing well-defined polypeptides. However, the process is susceptible to several side reactions that can lead to premature chain termination, broaden the molecular weight distribution, and compromise the fidelity of the resulting polymer structure. These reactions are highly sensitive to the purity of the monomer and reagents, as well as the polymerization conditions. Understanding these side reactions is crucial for developing strategies to suppress them and achieve controlled polymerization.
Chain Termination Pathways
Chain termination events in the ROP of this compound prematurely halt the growth of the polypeptide chain, leading to polymers with lower molecular weights than theoretically predicted and often resulting in non-reactive chain ends. These pathways are a significant challenge to achieving living polymerization characteristics.
One of the most commonly reported termination pathways involves the reaction of the propagating amine chain end with the solvent, particularly when using N,N-dimethylformamide (DMF). uoi.grescholarship.orgresearchgate.net The terminal amine can react with DMF to produce a non-propagating, formyl-terminated polypeptide chain. researchgate.net This reaction is a significant contributor to the formation of "dead" polymers, especially under conventional polymerization conditions (e.g., room temperature, atmospheric pressure). uoi.gr A mechanistic study comparing high-vacuum polymerization techniques to traditional glovebox methods for O-benzyl-L-tyrosine NCA found that even under stringent high-vacuum conditions, termination by reaction with DMF was still observed. uoi.grresearchgate.net
Another potential termination route involves the reaction of the propagating amine with an unreacted NCA monomer, resulting in a carboxyl end-group. uoi.gr This can occur alongside other side reactions, particularly in less controlled environments. For instance, in polymerizations conducted in a glovebox (as opposed to high-vacuum), multiple termination products become evident, indicating a more complex reaction landscape where the propagating chain can be quenched through various pathways. uoi.grresearchgate.net
The table below summarizes key findings from studies on termination reactions in the polymerization of O-benzyl-L-tyrosine NCA.
Table 1: Observed Chain Termination Pathways and End-Groups in Poly(O-benzyl-L-tyrosine) Synthesis
| Polymerization Condition | Initiator | Solvent | Observed Termination Pathway(s) | Resulting End-Group(s) | Reference(s) |
| High-Vacuum | 1,6-Diaminohexane | DMF/THF | Reaction with DMF solvent | Formyl | uoi.gr, researchgate.net |
| Glovebox | 1,6-Diaminohexane | DMF/THF | Reaction with DMF; Other unspecified termination events | Formyl; Carboxylate; Other termination products | uoi.gr, researchgate.net |
| Conventional (20°C, 1 atm) | n-Hexylamine | DMF | Reaction with DMF solvent | Formyl | escholarship.org |
Strategies to suppress these termination pathways primarily focus on optimizing reaction conditions. Lowering the reaction temperature has been shown to be effective in reducing side reactions. researchgate.net For example, conducting the polymerization of other NCAs at 0°C instead of 20°C significantly increases the percentage of living chains. uoi.gr Furthermore, the use of high-vacuum techniques is a critical strategy to minimize impurities and side reactions, leading to polymers initiated almost exclusively by the desired normal amine mechanism with reduced termination. uoi.grresearchgate.netresearchgate.net
Role of Impurities and Moisture Sensitivity
The ROP of NCAs is notoriously sensitive to impurities, with water being one of the most detrimental. escholarship.orgrsc.org The high moisture sensitivity of NCAs necessitates the use of rigorously dried solvents and reagents, as well as inert atmospheric conditions, often within a glovebox or using high-vacuum lines. escholarship.orgresearchgate.net
Moisture can act as an unwanted initiator, leading to the formation of low molecular weight polymers and poor control over the polymerization. Water can hydrolyze the NCA monomer, opening the ring to form the corresponding amino acid, which can then either initiate new chains or participate in other side reactions. This leads to a loss of control over chain initiation and a broadening of the molecular weight distribution. escholarship.org
Besides water, other adventitious impurities can also compromise the polymerization. escholarship.org These include:
Acidic Impurities: Traces of acid or acid chlorides remaining from the NCA synthesis (often using phosgene (B1210022) or its derivatives) can quench propagating chains. escholarship.orgnih.gov To mitigate this, purification of the NCA monomer is critical, often involving recrystallization and washing with aqueous solutions to remove residual HCl, followed by rapid drying. nih.gov
Basic Impurities: The presence of strong bases can promote the "activated monomer mechanism," which competes with the desired "normal amine mechanism" and can lead to a loss of control and the formation of side products. uoi.grnih.gov For instance, the decomposition of DMF can form dimethylamine (B145610), which is basic enough to deprotonate the NCA and initiate polymerization via the activated monomer mechanism, leading to a mixture of initiation events and termination products. uoi.gr
The table below outlines the impact of common impurities and the strategies employed to minimize their effects.
Table 2: Influence of Impurities on this compound Polymerization and Suppression Strategies
| Impurity | Effect on Polymerization | Suppression Strategy | Reference(s) |
| Water (Moisture) | Acts as an initiator, causing uncontrolled polymerization and broad molecular weight distribution. Hydrolyzes NCA monomer. | Use of high-vacuum techniques; rigorously dried solvents and reagents; conducting reactions in a glovebox or under inert atmosphere. | escholarship.org, rsc.org, chinesechemsoc.org |
| Acidic Compounds (e.g., HCl) | Quenches propagating amine chain ends, leading to termination. | Thorough purification of NCA monomer (recrystallization, washing); use of HCl scavengers (e.g., α-pinene) during synthesis. | nih.gov, escholarship.org |
| Basic Compounds (e.g., tertiary amines) | Promotes undesired activated monomer mechanism; can lead to side reactions. | High-purity initiators and monomers; use of initiator salts (e.g., primary amine hydrochlorides) to control basicity. | nih.gov, chinesechemsoc.org |
| Solvent Decomposition Products (e.g., dimethylamine from DMF) | Can act as an initiator for the activated monomer mechanism, leading to mixed initiation pathways and termination products. | Use of high-purity, freshly distilled solvents; conducting polymerization at lower temperatures to minimize solvent decomposition. | uoi.gr, researchgate.net |
To achieve a controlled, living polymerization of this compound, a multi-faceted approach to suppress side reactions is necessary. This involves the meticulous purification of the NCA monomer to remove acidic impurities, the rigorous drying of all solvents and glassware to eliminate moisture, and the selection of optimal reaction conditions, such as low temperatures and high-vacuum, to minimize chain termination and competing reaction mechanisms. uoi.grescholarship.orgresearchgate.net
Initiation and Control in Boc O Benzyl Tyrosine Nca Polymerization
Amine-Based Initiators
Amines are conventional initiators for the ROP of NCAs. The mechanism and control afforded by this class of initiators vary significantly depending on whether a primary or secondary amine is used, and whether it is a small molecule or a larger macroinitiator.
Primary amines are the most common initiators for NCA ROP, typically proceeding via the "normal amine mechanism" (NAM). acs.orgnih.gov This process involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring, followed by ring-opening and decarboxylation to generate a new terminal amine group that propagates the polymerization. uoi.gr
A detailed mechanistic study on the polymerization of O-benzyl-L-tyrosine NCA initiated by the difunctional primary amine 1,6-diaminohexane highlighted the critical role of reaction purity. uoi.gr When conducted using stringent high-vacuum techniques to eliminate impurities, the polymerization proceeds exclusively through the NAM. This results in polypeptides with controlled molecular weights, low polydispersity, and high end-group fidelity, meaning the primary amine end-groups are retained. uoi.gr
However, when the same polymerization is performed using standard glovebox techniques, competing mechanisms arise. uoi.gr Trace impurities, such as dimethylamine (B145610) formed from the decomposition of the solvent N,N-dimethylformamide (DMF), can deprotonate the NCA monomer. uoi.gr This leads to the "activated monomer mechanism" (AMM) running concurrently with the NAM, resulting in a mixture of initiation events and several termination products, which broadens the molecular weight distribution and reduces control over the polymer architecture. uoi.gr
Table 1: Comparison of Polymerization Techniques for Primary Amine-Initiated ROP of O-benzyl-L-tyrosine NCA
| Technique | Predominant Mechanism | End-Group Fidelity | Polydispersity | Termination Side Reactions |
|---|---|---|---|---|
| High-Vacuum | Normal Amine Mechanism (NAM) | High | Low | Minimal (some reaction with DMF) uoi.grescholarship.org |
| Glovebox | NAM and Activated Monomer Mechanism (AMM) | Low | Higher | Multiple, including formylation and carboxylation uoi.gr |
This interactive table summarizes the impact of polymerization technique on the outcomes of primary amine-initiated ROP.
Secondary amines can also initiate NCA polymerization, but their role is more complex. They can act either as nucleophiles, initiating via the NAM, or as bases, abstracting a proton from the NCA's nitrogen to trigger the AMM. nih.gov The balance between these two pathways is delicate and influences the controllability of the polymerization. While less common for achieving well-defined homopolymers of BOC-(O-BENZYL)-TYROSINE NCA, they can be found in more complex systems.
Macroinitiators, which are polymers containing initiating functional groups, are frequently used to synthesize block copolymers. mdpi.com For instance, a poly(ethylene glycol) (PEG) chain terminated with a primary amine group (PEG-NH2) can initiate the ROP of this compound. chinesechemsoc.org This "grafting from" approach creates amphiphilic diblock copolymers. The control of this polymerization is subject to the same principles as small molecule primary amine initiators; high purity and exclusion of side reactions are essential for creating well-defined block copolymers with a narrow polydispersity. mdpi.comchinesechemsoc.org The use of primary amine hydrochloride salts as macroinitiators, in conjunction with a base, has also been explored to improve control by mitigating undesirable side reactions. chinesechemsoc.org
Metal-Complex Initiated Polymerization
To overcome the limitations of amine-initiated systems, particularly the competing side reactions, organometallic complexes have been developed as highly effective initiators for living ROP of NCAs.
Transition metal complexes, particularly those of nickel, cobalt, and platinum, have been pivotal in advancing controlled NCA polymerization. mdpi.com A significant breakthrough was the use of zerovalent nickel complexes, such as (2,2'-bipyridyl)(1,5-cyclooctadiene)nickel(0) [bpyNi(COD)], and cobalt complexes like tetrakis(trimethylphosphine)cobalt(0) [(PMe3)4Co]. escholarship.orgillinois.edu
The mechanism for these initiators is distinct from the amine-based pathways. It involves the oxidative addition of the NCA monomer to the low-valent metal center, forming a metallacyclic intermediate. nih.govillinois.edu This intermediate is a chelating amido-alkoxide species that serves as the active propagating site. escholarship.org The metal center remains at the active chain end, migrating along as new monomer units are inserted. escholarship.org This persistent binding to the propagating chain end prevents termination and transfer reactions, imparting a "living" character to the polymerization. illinois.edu This allows for the synthesis of poly(O-benzyl-L-tyrosine) with predetermined molecular weights up to 500,000 g/mol and very narrow molecular weight distributions (Đ < 1.2). escholarship.orgillinois.edu Platinum-based initiators have also been shown to provide well-controlled NCA polymerization. pku.edu.cn
Rare earth metal complexes, also known as lanthanide complexes, have been investigated as initiators for NCA ROP. pku.edu.cnccspublishing.org.cn Studies have screened various rare earth catalysts, analyzing their effectiveness and underlying mechanisms. pku.edu.cnresearchgate.net For instance, complexes like Ln(BH4)3(THF)3 have been shown to catalyze the polymerization. ccspublishing.org.cn While some highly basic rare earth compounds are typically poor catalysts for NCA polymerization, certain systems can provide reasonably well-controlled ROP. pku.edu.cn Although less documented specifically for this compound compared to transition metals, the principles of coordination-insertion polymerization are generally applicable, offering a potential route for controlled synthesis. ccspublishing.org.cnresearchgate.net
Organocatalytic Systems for Controlled ROP
A move towards metal-free systems has spurred the development of organocatalysts for NCA ROP. These catalysts can promote fast and controlled polymerization while avoiding potential metal contamination in the final polypeptide product, which is crucial for biomedical applications. nih.gov
One successful approach utilizes fluorinated alcohols, such as 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene (1,3-Bis-HFAB), as a monocomponent catalyst. nih.gov This system operates without a cocatalyst and achieves high rates and selectivity. The mechanism involves the formation of multiple dynamic hydrogen bonds between the fluorinated alcohol and the initiator, the NCA monomer, and the propagating chain end. This interaction activates the NCA for ring-opening while simultaneously passivating the highly reactive amine chain end to prevent side reactions. nih.gov
Another class of organocatalytic systems employs quaternary ammonium (B1175870) salts. acs.org These catalysts work in conjunction with primary amine initiators. The proposed mechanism involves the cation of the salt interacting with the dipole of the NCA monomer, activating it towards nucleophilic attack. This system has been shown to significantly accelerate polymerization while maintaining excellent control, yielding polypeptides with predictable molecular weights and narrow dispersities. acs.org
Table 2: Overview of Initiator and Catalyst Systems for this compound Polymerization | Initiator/Catalyst Class | Specific Example(s) | Key Mechanistic Feature | Advantage(s) | | :--- | :--- | :--- | :--- | | Primary Amine | 1,6-diaminohexane | Nucleophilic attack (NAM) | Simple, readily available | Sensitive to impurities, potential for side reactions (AMM) uoi.gr | | Transition Metal Complex | bpyNi(COD), (PMe3)4Co | Formation of stable metallacyclic propagating species | Living polymerization, high MW, low Đ escholarship.orgillinois.edu | Potential metal residue | | Rare Earth Complex | Ln(BH4)3(THF)3 | Coordination-insertion | Controlled polymerization pku.edu.cnccspublishing.org.cn | Less explored for this specific monomer | | Organocatalyst | 1,3-Bis-HFAB, Quaternary Ammonium Salts | H-bonding activation, Cation-dipole activation | Metal-free, fast, controlled acs.orgnih.gov | Newer, system-specific optimization required |
This interactive table provides a summary of the different strategies for initiating the polymerization of this compound.
Hydrogen Bonding Organocatalysis
Hydrogen bonding organocatalysis has emerged as a powerful tool to control the ROP of NCAs. This approach utilizes organocatalysts capable of forming hydrogen bonds with the monomer and the propagating chain end. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S) has been successfully employed as a catalyst in the ROP of NCAs initiated by aminoalcohols. mdpi.comrsc.org
The mechanism involves the thiourea (B124793) catalyst simultaneously activating the NCA monomer and reversibly deactivating the polymer chain-end through hydrogen bonding. mdpi.comrsc.org This dual role helps to suppress side reactions and allows the polymerization to proceed in a more controlled, living manner. rsc.org Fluorinated alcohols have also been investigated as cocatalyst-free organocatalysts for the ROP of NCAs. nih.gov These catalysts form multiple dynamic hydrogen bonds with the initiator, monomer, and the growing polymer chain, which enhances both the activity and selectivity of the polymerization. nih.gov While these specific catalysts have been demonstrated for other NCA monomers, the principles of hydrogen bonding organocatalysis are broadly applicable and represent a promising strategy for the controlled polymerization of this compound.
Cation-Dipole Interaction Catalysts
A novel and highly effective strategy for controlling NCA polymerization involves the use of catalysts that operate through cation-dipole interactions. acs.orgnih.gov This approach addresses the challenges of slow polymerization rates and side reactions often encountered with traditional primary amine initiators. acs.org Conjugated cationic catalysts have been shown to significantly enhance both the rate and controllability of NCA polymerization. acs.orgnih.gov
These catalysts possess a single center with triple functions:
Activation of the C5-carbonyl group on the NCA monomer, which increases its electrophilicity and accelerates the polymerization. acs.orgnih.gov
Activation of the carbamate (B1207046) intermediate, facilitating its decarboxylation. acs.orgnih.gov
Moderate passivation of the primary amine initiator and the growing chain end, which minimizes side reactions associated with the AMM. acs.org
One such catalyst, 4-dimethylamino-1-neopentylpyridinium chloride (DMAPPCl), has demonstrated remarkable efficacy in the polymerization of γ-benzyl-L-glutamate NCA, leading to polypeptides with predictable molecular weights and narrow polydispersities. nih.gov This strategy of employing cation-dipole interactions presents a significant advancement in the field and holds great potential for the controlled synthesis of poly(BOC-(O-BENZYL)-TYROSINE).
Advanced Control Techniques
Beyond catalytic strategies, several advanced techniques have been developed to further refine the control over NCA polymerization, ensuring the synthesis of high-purity, well-defined polypeptides.
High-Vacuum Polymerization Methodologies
High-vacuum techniques (HVT) are instrumental in achieving a high degree of control over NCA polymerization by minimizing impurities that can lead to unwanted side reactions and termination. uoi.grccspublishing.org.cn The polymerization of O-benzyl-L-tyrosine NCA (Bn-Tyr NCA) initiated with 1,6-diaminohexane under high-vacuum conditions proceeds almost exclusively through the normal amine mechanism. uoi.grccspublishing.org.cn This is in stark contrast to polymerizations conducted in a glovebox environment, where both the normal amine and activated monomer mechanisms are operative, resulting in a variety of termination products. uoi.gr
The rigorous purification of monomers, initiators, and solvents, which is a hallmark of HVT, is crucial for obtaining living polymerizations. nih.gov This allows for the synthesis of well-defined block copolypeptides with controlled molecular weights and low polydispersity. nih.gov A comparative study highlighted that high-vacuum polymerization of Bn-Tyr NCA yielded a polymer initiated exclusively by the normal amine mechanism, with minimal termination events. uoi.gr
Table 1: Comparison of Polymerization Mechanisms for O-benzyl-L-tyrosine NCA
| Polymerization Technique | Predominant Initiation Mechanism(s) | Observed Termination |
| High-Vacuum | Normal Amine Mechanism (NAM) | Minimal, some reaction with DMF solvent uoi.grescholarship.org |
| Glovebox | Normal Amine Mechanism (NAM) & Activated Monomer Mechanism (AMM) | Multiple termination products uoi.gr |
This table illustrates the clear advantage of high-vacuum techniques in controlling the polymerization pathway of O-benzyl-L-tyrosine NCA.
Temperature and Pressure Optimization
Controlling the temperature and pressure during NCA polymerization is another critical aspect for achieving well-defined polypeptides. Lowering the reaction temperature has been shown to be effective in suppressing side reactions and enhancing polymerization control. escholarship.org For some NCA monomers, a combination of low temperature and low pressure (high vacuum) provides the optimal conditions for a controlled "living" polymerization. researchgate.netrsc.org
Studies on various NCA monomers have revealed that they can be categorized into two groups based on their response to pressure. researchgate.netrsc.org One group, which includes monomers that favor α-helical structures, polymerizes significantly faster at lower pressures. escholarship.orgresearchgate.netrsc.org For the other group, lower pressure has little effect on the polymerization rate, but lower temperatures are crucial to minimize side reactions. researchgate.netrsc.org While specific studies on this compound are not detailed in this context, the general principles of optimizing temperature and pressure to favor the NAM and suppress side reactions are directly applicable.
Table 2: Effect of Temperature on NCA Polymerization
| Temperature | Effect on Polymerization |
| Elevated Temperatures | Increased rate of side reactions escholarship.org |
| Low Temperatures (e.g., 0 °C) | Suppression of side reactions, enhanced control escholarship.orgrsc.org |
Monomer-Starved Conditions
A more recent and innovative approach to control NCA polymerization is to conduct the reaction under "monomer-starved" conditions. nih.govresearchgate.net This technique involves the in situ generation of the NCA monomer from a stable precursor, such as an N-phenoxycarbonyl-functionalized α-amino acid (NPCA). nih.govresearchgate.net
In this method, the rate of NCA generation is the limiting step, ensuring that the concentration of the highly reactive NCA monomer remains low throughout the polymerization process. nih.gov This low monomer concentration effectively inhibits side reactions associated with the AMM, which often occur at high monomer concentrations. nih.gov When combined with the use of a primary amine hydrochloride initiator, this strategy allows for a highly controlled polymerization that proceeds exclusively through the NAM, yielding polypeptides with high-fidelity terminal functionalities and narrow molecular weight distributions. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various block and random copolypeptides, even under open-vessel conditions, highlighting its robustness and potential for synthesizing complex polypeptide architectures. chinesechemsoc.org
Polypeptide Architectures and Advanced Structures from Boc O Benzyl Tyrosine Nca
Homopolypeptides from BOC-(O-BENZYL)-TYROSINE NCA
The synthesis of poly(O-benzyl-L-tyrosine), often protected with a BOC group on the N-terminus of the initiating amino acid, is achieved through the ring-opening polymerization of its corresponding N-carboxyanhydride (NCA). This process is typically initiated by primary amines, such as 1,6-diaminohexane. uoi.gr The polymerization can be conducted under high-vacuum techniques to ensure the synthesis of well-defined polypeptides with controlled molecular weights and low polydispersity. uoi.gr
A mechanistic study involving the polymerization of O-benzyl-L-tyrosine NCA in a dimethylformamide (DMF)/tetrahydrofuran (B95107) (THF) mixture revealed that under high-vacuum conditions, the polymerization proceeds almost exclusively through the "normal amine mechanism." uoi.gr This leads to a polymer with high end-group fidelity, although some termination by reaction with the DMF solvent can occur. uoi.grescholarship.org In contrast, when the polymerization is carried out in a glovebox environment without high-vacuum techniques, a mix of initiation mechanisms and several termination products are observed. uoi.gr
The synthesis of the NCA monomer itself, O-benzyl-L-tyrosine NCA, involves the reaction of O-benzyl-L-tyrosine with a phosgenating agent like triphosgene (B27547) or excess phosgene (B1210022) in a suitable solvent such as THF. uoi.grnih.gov The resulting homopolymer, poly(O-benzyl-L-tyrosine), is a key intermediate for creating more complex architectures.
Block Copolypeptides
Block copolypeptides incorporating O-benzyl-tyrosine residues are synthesized to create materials with specific secondary structures and self-assembly properties. These copolymers are typically prepared via the controlled, sequential polymerization of different NCA monomers.
The synthesis of well-defined block copolypeptides relies on living polymerization characteristics, where the reactivity of the growing polymer chain end is maintained. This allows for the sequential addition of different NCA monomers to build distinct blocks. nih.govpku.edu.cn By controlling the order and timing of monomer addition, the composition and length of each block can be precisely managed. mdpi.com
This strategy is effective when using initiators that provide good control over the polymerization, such as certain organometallic complexes or when employing high-vacuum techniques with amine initiators. escholarship.orgpku.edu.cn The successful synthesis of diblock and triblock copolymers is contingent on the nearly complete conversion of one monomer before the next is introduced, minimizing the formation of random copolymers or homopolymer contaminants. mdpi.com For instance, block copolypeptides can be readily prepared by the sequential addition of NCA monomers, leading to materials with narrow molecular weight distributions (Mw/Mn < 1.2). pku.edu.cn
Diblock and triblock copolymers containing poly(O-benzyl-tyrosine) have been synthesized by combining its NCA with NCAs of other amino acids like γ-benzyl-L-glutamate. kpi.ua For example, an AB-type diblock copolymer composed of poly(ethylene oxide) (PEO) and poly(γ-benzyl-L-glutamate) (PBLG) was synthesized using an amine-terminated PEO as a macroinitiator. O-benzyl-L-tyrosine NCA was used to introduce a tyrosine function at the junction between the two blocks. kpi.ua
In other examples, copolymers of O-carbobenzoxy-L-tyrosine and benzyl (B1604629) L-glutamate have been synthesized and studied. researchgate.net The synthesis of more complex structures, such as ABC triblock copolymers, has also been achieved through sequential ROP of different NCAs, demonstrating the versatility of this approach for creating advanced polypeptide materials. mdpi.com
Table 1: Examples of Diblock and Triblock Copolymers from this compound and Other Monomers
| Copolymer Type | Block A | Block B | Block C (for Triblock) | Synthesis Method |
|---|---|---|---|---|
| Diblock | Poly(ethylene oxide) (PEO) | Poly(γ-benzyl-L-glutamate) with O-benzyl-L-tyrosine at junction | - | ROP of NCAs using PEO-NH₂ macroinitiator |
| Diblock | Poly(butadiene) (PB) | Poly(o-benzyl-L-tyrosine) | - | Anionic and Ring-Opening Polymerization |
| Diblock | Poly(isoprene) (PI) | Poly(o-benzyl-L-tyrosine) | - | Anionic and Ring-Opening Polymerization |
| Triblock | Poly(ethylene glycol) | Poly(L-cysteine) | Poly(L-phenylalanine) | Sequential ROP of NCAs |
This table is generated based on data from scientific literature. The specific properties of the copolymers depend on the block lengths and synthesis conditions.
Hybrid Copolymers with Synthetic Polymer Blocks
Hybrid copolymers that combine a polypeptide segment derived from this compound with a synthetic polymer block offer a route to materials with a unique combination of properties, such as biocompatibility from the polypeptide and desirable physical characteristics from the synthetic polymer.
PEGylation, the covalent attachment of poly(ethylene glycol) chains, is a common strategy to improve the solubility and biocompatibility of polypeptides. nih.gov Diblock copolymers of PEG and poly(O-benzyl-L-tyrosine) are often synthesized by using an amine-terminated PEG (PEG-NH₂) as a macroinitiator for the ring-opening polymerization of the O-benzyl-L-tyrosine NCA. mdpi.comnih.gov This "grafting from" approach allows for the creation of amphiphilic block copolymers that can self-assemble into various nanostructures in aqueous solutions. mdpi.com
The synthesis of these hybrid copolymers can be performed in a one-pot procedure, where the sequential ROP of ethylene (B1197577) oxide and then the amino acid NCA is catalyzed by an organic base. researchgate.net This method can produce PEG-polypeptide block copolymers with narrow molecular weight distributions. researchgate.net
Table 2: Synthesis of PEG-Poly(O-benzyl-tyrosine) Hybrid Copolymers
| Macroinitiator | Monomer | Resulting Copolymer | Key Features |
|---|---|---|---|
| Amine-terminated Poly(ethylene glycol) (PEG-NH₂) | O-benzyl-L-tyrosine NCA | PEG-b-poly(O-benzyl-L-tyrosine) | Amphiphilic, self-assembles in water |
| PEG-OH (used to initiate EO polymerization first) | Ethylene Oxide, then O-benzyl-L-tyrosine NCA | PEG-b-poly(O-benzyl-L-tyrosine) | One-pot synthesis, hydrolyzable ester linkage possible |
This table summarizes common strategies for synthesizing PEG-polypeptide hybrid copolymers.
Novel biobased hybrid copolymers have been synthesized by combining a polydiene block (such as polybutadiene (B167195) or polyisoprene) with a poly(o-benzyl-L-tyrosine) block. nih.gov The synthesis typically involves anionic polymerization to create the polydiene block, followed by end-group modification to introduce an initiator for the ring-opening polymerization of the O-benzyl-L-tyrosine NCA. nih.gov
For instance, living anionic polymerization is used to produce polybutadiene (PB) or polyisoprene (PI). The living anionic centers are then converted to end groups capable of initiating the ROP of the NCA. nih.gov This synthetic route, often conducted under high-vacuum techniques, yields novel hybrid materials where the properties of the flexible polydiene are combined with the rigid, structure-forming tendencies of the polypeptide. nih.gov These materials exhibit complex self-assembly behavior influenced by the secondary structure (α-helices and β-sheets) of the polypeptide segment. nih.gov
Dual Initiator Systems for Controlled Polymerization Techniques
The synthesis of well-defined hybrid block copolymers often employs dual initiator systems. These initiators possess two distinct functional groups, each capable of initiating a different type of polymerization. This allows for the sequential or independent growth of different polymer blocks from a single molecule.
A common strategy involves an initiator with both a primary amine, for the ring-opening polymerization (ROP) of NCAs like this compound, and another functional group for a different controlled polymerization method, such as Atom Transfer Radical Polymerization (ATRP). mdpi.commdpi.com For instance, a heterofunctional initiator, N-(2-aminoethyl)-2-bromo-2-methylpropanamide, has been used where the primary amine initiates the ROP of an NCA, and the activated bromide subsequently initiates the ATRP of another monomer. mdpi.com This approach enables the creation of well-defined polypeptide-based block copolymers with low polydispersity. mdpi.commdpi.com The combination of controlled radical polymerization with NCA ROP using a bifunctional initiator is a powerful method for generating block copolymers with low molar mass dispersities. mdpi.com
Complex Polypeptide Topologies
The ability to control the polymerization of NCAs has paved the way for the creation of polypeptides with intricate architectures beyond simple linear chains. chinesechemsoc.org The use of this compound in these syntheses is significant, as its bulky, protected side chain influences the conformation and assembly of the resulting complex structures. The precise synthesis of polypeptides with varying chain topologies has garnered considerable interest due to their wide range of functional applications. chinesechemsoc.org
Star and Star-Block Polypeptides
Star-shaped polypeptides consist of multiple polymer arms radiating from a central core. Their synthesis is typically achieved by using a multifunctional initiator, where the number of initiating sites on the core dictates the number of arms in the final star polymer. mdpi.comrsc.org For example, polypropylene (B1209903) imine (PPI) dendrimers, which have multiple primary amine groups, have been successfully used as initiators for the ROP of NCAs like γ-benzyl-L-glutamate NCA to create well-defined star polypeptides. mdpi.comrsc.org This same principle is applied to this compound to form star polymers with poly(BOC-(O-benzyl)-tyrosine) arms.
The synthesis can be extended to create star-block polypeptides through the sequential, one-pot polymerization of different NCA monomers. chinesechemsoc.org After the initial growth of the first block, such as poly(BOC-(O-benzyl)-tyrosine), a second NCA monomer is introduced to the living polymer arms, resulting in a star-shaped block copolymer architecture. chinesechemsoc.org
| Topology | Initiator Type | Resulting Polymer Example | Key Features |
| Star Polymer | Multifunctional primary amine (e.g., dendrimer) | Star poly(BOC-(O-benzyl)-tyrosine) | Multiple identical polypeptide arms linked to a central core. rsc.org |
| Star-Block Copolymer | Multifunctional primary amine (e.g., dendrimer) | Star-(poly(BOC-(O-benzyl)-tyrosine)-b-poly(γ-benzyl-L-glutamate)) | Arms are composed of distinct blocks of different amino acids. chinesechemsoc.org |
Brush-Type and Multi-block Architectures
Brush-type polymers, or graft copolymers, feature a polymer backbone with densely packed polymeric side chains. A common and effective method to synthesize polypeptide brushes is the "grafting-from" approach. chinesechemsoc.org This involves a macroinitiator—a polymer backbone decorated with multiple initiating sites—from which the ROP of an NCA monomer, such as this compound, is initiated. This strategy allows for the growth of high-density polypeptide side chains, creating a well-defined brush structure. chinesechemsoc.orgjake-song.com
Multi-block copolypeptides are linear chains composed of several distinct polypeptide segments. These advanced structures are synthesized via the sequential addition of different NCA monomers in a living polymerization process. chinesechemsoc.org The high fidelity of the chain ends is crucial for this method's success, ensuring that the polymerization of a new block can be efficiently initiated from the previous one. This technique allows for the precise control of block sequence and length, enabling the creation of complex materials that can form versatile self-assembled architectures. chinesechemsoc.org
| Architecture | General Synthesis Strategy | Description |
| Brush-Type Polymer | "Grafting-from" a macroinitiator with multiple pendant initiating sites. | A primary polymer backbone with numerous polypeptide side chains (e.g., poly(BOC-(O-benzyl)-tyrosine)) grafted onto it. chinesechemsoc.orgjake-song.com |
| Multi-block Copolymer | Sequential ring-opening polymerization of different NCA monomers. | A linear polymer chain consisting of multiple, distinct polypeptide blocks arranged in a specific sequence. chinesechemsoc.org |
Post Polymerization Modification and Deprotection Strategies
Selective Deprotection of O-Benzyl and Boc Groups
The orthogonal nature of the tert-butyloxycarbonyl (Boc) and O-benzyl protecting groups allows for their selective removal, providing precise control over the deprotection sequence. This selectivity is crucial for subsequent, site-specific modifications of the polypeptide.
Catalytic hydrogenation is a widely employed method for the cleavage of benzyl (B1604629) ethers, making it a suitable technique for the deprotection of the O-benzyl group on the tyrosine side chain. mdma.chorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), in the presence of a hydrogen source. mdma.chthalesnano.comnih.gov
Formic acid can serve as a convenient hydrogen donor for this process, offering a milder alternative to high-pressure hydrogen gas. mdma.chorganic-chemistry.org The reaction proceeds efficiently, leading to the removal of the O-benzyl group to yield a free hydroxyl group on the tyrosine residue. mdma.ch A key advantage of this method is its selectivity; other protecting groups, such as the N-Boc group, are generally stable under these conditions. highfine.com
| Deprotection Method | Target Group | Reagents | Key Features |
| Catalytic Hydrogenation | O-Benzyl | 10% Pd/C, Formic Acid | Selective removal of O-benzyl group, mild conditions. |
| Acid-Labile Deprotection | Boc | Trifluoroacetic Acid (TFA) | Efficient removal of Boc group, can lead to side reactions if not controlled. nih.gov |
The Boc group is sensitive to acidic conditions and can be readily removed by treatment with acids such as trifluoroacetic acid (TFA). mdpi.com This process generates a free amino group on the polypeptide backbone. The acid-labile nature of the Boc group contrasts with the relative stability of the O-benzyl group under the same conditions, allowing for selective deprotection. rsc.org
However, the use of strong acids like TFA can sometimes lead to side reactions. For instance, the acid-catalyzed migration of the benzyl group from the oxygen to the carbon of the tyrosine side chain has been observed. nih.gov To mitigate such side reactions, a mixture of TFA and acetic acid (e.g., a 7:3 ratio) can be employed to suppress the loss of the O-benzyl protecting group and the formation of 3-benzyltyrosine residues. nih.gov
Side-Chain Functionalization of Poly(O-benzyl-L-tyrosine)
Once the protecting groups are removed, the resulting poly(L-tyrosine) presents reactive hydroxyl groups on its side chains, which can be further functionalized using a variety of chemical reactions. These modifications allow for the introduction of diverse functionalities, tailoring the polymer for applications in drug delivery, tissue engineering, and diagnostics.
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that has been successfully applied to the modification of polypeptides. acs.org
For this strategy to be implemented, either the polypeptide or the molecule to be attached must contain an azide (B81097) group, while the other component bears a terminal alkyne. The reaction proceeds under mild conditions, often in aqueous environments, to form a stable triazole linkage. bachem.combachem.com This approach has been used to conjugate a variety of molecules, including fluorescent dyes, biotin, and polyethylene (B3416737) glycol (PEG), to polypeptides. bachem.comnih.gov
The thiol-ene reaction is another powerful click chemistry tool for the modification of polypeptides. nih.govacs.org This reaction involves the radical-mediated addition of a thiol to an alkene ("ene") to form a stable thioether linkage. wikipedia.org The reaction can be initiated by light (photo-initiation) or heat in the presence of a radical initiator. nih.govnih.gov
A significant advantage of the thiol-ene reaction is its bioorthogonality; the reactive moieties are generally not found in biological systems, which minimizes side reactions. nih.gov This method has been utilized for peptide cyclization, surface patterning, and the synthesis of polymer networks. wikipedia.orgnih.govmpg.de
| Functionalization Method | Reactive Groups | Linkage Formed | Key Features |
| Azide-Alkyne Cycloaddition | Azide, Alkyne | Triazole | High efficiency, mild conditions, stable linkage. acs.orgbachem.com |
| Thiol-Ene Reaction | Thiol, Alkene | Thioether | Bioorthogonal, can be photo-initiated, forms stable linkage. nih.govnih.gov |
| Reactive Ester/Halogenide Introduction | Hydroxyl | Ester/Ether | Allows for further reaction with nucleophiles. |
The hydroxyl group of the tyrosine side chain can be converted into a more reactive functional group, such as an ester or a halide, to facilitate further modifications. For example, the hydroxyl group can be reacted with an acyl chloride or anhydride (B1165640) to form a reactive ester. This ester can then be displaced by a variety of nucleophiles to introduce new functionalities.
Similarly, the introduction of a halogenide, such as a benzylic chloride, can provide a site for nucleophilic substitution reactions. acs.org This approach allows for the attachment of a wide range of molecules to the polypeptide side chain.
Advanced Characterization of Poly O Benzyl L Tyrosine and Its Copolymers
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the chemical structure, bonding, and conformation of poly(O-benzyl-L-tyrosine).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful synthesis and detailed chemical structure of poly(O-benzyl-L-tyrosine) and its copolymers. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to verify the polymer's structure and, particularly for low molecular weight polymers, to perform rigorous end-group analysis. uoi.grosti.gov
Table 1: Key ¹³C NMR Chemical Shifts for Poly(O-benzyl-L-tyrosine) End-Group Analysis
| Carbon Atom/Group | Polymerization Method | Observed Chemical Shift (ppm) | Significance |
|---|---|---|---|
| Anhydride (B1165640) End-Group Carbons | Glovebox Techniques | 174.8, 174.9 | Indicates initiation via the Activated Monomer Mechanism (AMM). uoi.gr |
| Polymer Backbone Carbonyl (C=O) | General | ~173.7 | Characteristic of the repeating amide bond in the polypeptide chain. |
| Benzyl (B1604629) CH₂ | General | ~70.0 | Confirms the presence of the O-benzyl protecting group. hereon.de |
| Backbone α-Carbon (CH) | General | ~54.3 | Represents the chiral center of the tyrosine residue in the polymer backbone. hereon.de |
Fourier Transform Infrared (FTIR) spectroscopy is employed to analyze the characteristic chemical groups within poly(O-benzyl-L-tyrosine) and to evaluate the polymer's secondary structure. nih.gov The technique is sensitive to the vibrational modes of chemical bonds, providing a molecular fingerprint of the material.
The most informative regions in the FTIR spectrum for polypeptides are the Amide I (1600–1700 cm⁻¹) and Amide II (1480–1580 cm⁻¹) bands. acs.org The Amide I band, arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. acs.orgosti.gov An α-helical conformation is typically characterized by an Amide I peak around 1652 cm⁻¹, while β-sheet structures show a peak closer to 1625-1628 cm⁻¹. osti.gov The Amide II band, which results from the coupling of N-H in-plane bending and C-N stretching modes, also provides conformational information, with a peak around 1542 cm⁻¹ corresponding to α-helices and ~1520 cm⁻¹ for β-sheets. osti.gov FTIR is also used to confirm the successful synthesis of the O-benzyl-L-tyrosine N-carboxyanhydride (NCA) monomer by observing the disappearance of the Boc-protection peak (~1736 cm⁻¹) and the appearance of the characteristic cyclic anhydride carbonyl peaks (~1848 and 1741 cm⁻¹). acs.org
Table 2: Characteristic FTIR Absorption Bands for Poly(O-benzyl-L-tyrosine)
| Vibrational Mode | Wavenumber (cm⁻¹) | Associated Secondary Structure |
|---|---|---|
| Amide I (C=O stretch) | ~1652 | α-Helix osti.gov |
| Amide I (C=O stretch) | 1625 - 1628 | β-Sheet osti.gov |
| Amide II (N-H bend, C-N stretch) | ~1542 | α-Helix osti.gov |
| Amide II (N-H bend, C-N stretch) | ~1520 | β-Sheet osti.gov |
Circular Dichroism (CD) spectroscopy is a crucial technique for elucidating the secondary structure of poly(O-benzyl-L-tyrosine) in solution. hereon.de This method measures the differential absorption of left and right circularly polarized light by chiral molecules. univr.it The peptide bond, when located in a regular, folded environment like an α-helix or β-sheet, gives rise to a characteristic CD spectrum in the far-UV region (190–250 nm). scispace.com
Different secondary structures produce distinct CD spectra:
α-Helix: Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm. scispace.comphotophysics.com
β-Sheet: Shows a negative band around 217-220 nm and a positive peak near 196 nm. acs.orgscispace.com
Random Coil: Exhibits a strong negative band near 195 nm and a weak positive band around 212 nm. scispace.com
Polyproline II (PPII) Helix: Presents a strong negative band around 203-205 nm and a weak positive band near 228-230 nm. univr.itnih.govresearchgate.net
For poly(O-benzyl-L-tyrosine) and related copolymers, CD spectroscopy can track conformational changes induced by solvents, temperature, or pH. researchgate.nethereon.de For instance, studies have shown that poly-L-tyrosine adopts a right-handed helical sense, confirmed by a negative Cotton effect around 233 nm in its CD spectrum. cdnsciencepub.com The presence of tyrosine residues can also contribute to the near-UV CD spectrum (250-350 nm), which provides information on the tertiary structure and the environment of the aromatic chromophores. scispace.com
Mass Spectrometry for Molecular Weight and End-Group Analysis
Mass spectrometry techniques are vital for determining the absolute molecular weight, molecular weight distribution, and the precise chemical structure of terminal groups in polypeptide chains.
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large macromolecules like polypeptides with minimal fragmentation. acs.org It is extensively used to characterize poly(O-benzyl-L-tyrosine) to determine molecular weight characteristics and perform detailed end-group analysis. uoi.grosti.gov The resulting spectrum displays a series of peaks, where each peak corresponds to a specific oligomer, allowing for the calculation of the number average molecular weight and polydispersity. researchgate.net
Crucially, the high resolution of MALDI-TOF MS enables the identification of different end-group functionalities on the polymer chains. uoi.grnist.gov This is essential for studying the mechanisms of NCA polymerization, as it can differentiate between chains initiated by different mechanisms or terminated by various side reactions. uoi.grresearchgate.net For example, in the polymerization of O-benzyl-L-tyrosine NCA, MALDI-TOF MS has been used to identify and compare the products formed under high-vacuum conditions versus those in a glovebox, revealing differences in initiation and termination pathways. uoi.gracs.orgresearchgate.net
Nanostructure-Initiator Mass Spectrometry (NALDI-TOF MS) is a surface-based mass spectrometry technique that offers high sensitivity for analyzing a wide range of molecules, including peptides, often with a lower chemical background compared to traditional MALDI. nih.gov NALDI uses a nanostructured surface to trap liquid "initiator" compounds, which then assist in the desorption and ionization of the analyte upon laser irradiation. nih.gov
NALDI-TOF MS has been successfully applied, often in conjunction with MALDI-TOF MS and ¹³C NMR, for the comprehensive end-group characterization of poly(O-benzyl-L-tyrosine). uoi.grosti.govacs.org It is particularly effective in identifying various low-concentration termination products that might not be easily detectable by NMR. uoi.gr While NALDI-TOF MS is not typically used for the quantification of the different species observed, its high sensitivity makes it an invaluable tool for the qualitative identification of the full range of products present in a polymer sample, thus providing a more complete picture of the polymerization mechanism. uoi.grpolyacs.org
Emerging Research Directions and Future Perspectives
Solid-State Polymerization of BOC-(O-Benzyl)-Tyrosine NCA
While solution-phase polymerization of N-carboxyanhydrides (NCAs) is the most common method for synthesizing polypeptides, solid-state polymerization (SSP) presents an intriguing alternative. researchgate.net Although specific studies focusing solely on the solid-state polymerization of this compound are not extensively detailed in the provided results, the principles of SSP for other NCAs can be extrapolated. SSP can potentially offer advantages in terms of solvent reduction and may lead to polymers with different morphologies and properties compared to those synthesized in solution. This method could be particularly relevant for creating materials where a high degree of order and specific crystalline structures are desired. Further investigation into the kinetics and structural outcomes of solid-state polymerization of this compound is a promising area for future research.
Computational Chemistry and Theoretical Modeling of Polymerization Processes
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of polymerization reactions. Density Functional Theory (DFT) calculations, for example, can be used to simulate the chain initiation and propagation steps in NCA polymerization. acs.org These models can elucidate the reaction mechanisms, such as the "amine mechanism" or the "activated monomer mechanism," and predict the influence of catalysts and reaction conditions on the polymerization rate and the structure of the resulting polypeptide. acs.orgillinois.edu
For instance, DFT calculations have been used to understand how catalysts can lower the energy barrier for the nucleophilic attack of an initiator on the NCA ring, thereby accelerating the polymerization process. acs.org By applying these computational approaches to this compound, researchers can gain deeper insights into its specific polymerization kinetics and optimize reaction conditions to achieve desired molecular weights and narrow dispersities. This predictive capability can significantly reduce the experimental effort required for process optimization.
Green Chemistry Principles in Polypeptide Synthesis
The synthesis of polypeptides is increasingly being viewed through the lens of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.govunibo.it A key focus is the replacement of hazardous reagents, such as the highly toxic phosgene (B1210022) traditionally used for NCA synthesis, with safer alternatives. kobe-u.ac.jp Researchers have developed photo-on-demand methods that use chloroform, a common organic solvent, to synthesize NCAs, thereby avoiding phosgene. kobe-u.ac.jp This approach is not only safer but also more cost-effective and generates less waste. kobe-u.ac.jp
Another green chemistry strategy involves the use of more environmentally friendly solvents. While many NCA polymerizations are conducted in anhydrous organic solvents, efforts are being made to use alternatives like ionic liquids. illinois.edu Furthermore, performing reactions under minimal liquid-assisted grinding (LAG) conditions represents another step towards greener peptide synthesis by reducing solvent usage. unibo.it The use of bio-compatible and reusable inorganic bases in these processes further enhances their sustainability. unibo.it Applying these green principles to the synthesis and polymerization of this compound can lead to more sustainable manufacturing processes for polytyrosine-based materials.
Advanced Materials Applications (General, Non-Biomedical, Non-Drug Delivery)
The unique properties of polypeptides derived from this compound make them attractive for a variety of advanced materials applications beyond the biomedical and drug delivery fields. nih.gov These applications leverage the polymer's ability to self-assemble into ordered structures and its potential to form novel hybrid materials.
Polypeptides and their copolymers can self-assemble into a variety of well-defined nanostructures, such as micelles, nanofibers, and vesicles. nih.govnih.gov The secondary structure of the polypeptide chain, whether it be an α-helix or a β-sheet, plays a crucial role in directing this self-assembly process. mdpi.com For example, the rigid-rod nature of α-helical polypeptides can lead to the formation of fibrillar structures. nih.gov
Block copolymers containing a poly(O-benzyl-L-tyrosine) segment can form distinct morphologies depending on the nature of the other block and the solvent conditions. nih.govnih.gov The self-assembly of these copolymers can be influenced by factors such as temperature and pH, leading to the formation of stimuli-responsive materials. nih.gov These self-assembled structures are being explored for applications in nanotechnology and materials science. nih.gov
Table 1: Examples of Self-Assembled Structures from Tyrosine-Containing Peptides and Copolymers
| Peptide/Copolymer System | Self-Assembled Structure | Driving Force/Key Feature | Potential Application Area |
| BOC-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Nanotubes self-assembling into microtapes | Dual self-assembly process | Piezoelectric materials rsc.org |
| BOC-L-phenylalanyl-L-tyrosine | Microspheres or microtapes | Solvent-dependent morphology | Piezoelectric materials rsc.org |
| (W-Dopa)3 peptide derivative | Supramolecular structures | Aromatic π–π stacking and hydrogen bonding | Not specified nih.gov |
| Poly(ethylene glycol)-b-oligo(tyrosine) | Fibrillar network (hydrogel) | Reverse thermal gelation due to β-sheet packing | Not specified acs.org |
| Tyrosine end-capped PEO and poly(alanine) | Fibrillar structures | β-sheet formation | Advanced biomaterials acs.orgreading.ac.uk |
Combining the unique properties of polypeptides with those of synthetic polymers or inorganic nanoparticles leads to the creation of novel bio-based hybrid materials. nih.govtandfonline.com For instance, copolymers of poly(ortho-benzyl-L-tyrosine) with polydienes like polybutadiene (B167195) or polyisoprene have been synthesized. nih.gov These materials exhibit interesting thermal and mechanical properties influenced by the secondary structure of the polypeptide block. nih.gov
Another approach involves the incorporation of inorganic nanoparticles, such as titanium dioxide (TiO2), into a poly(urethane-imide) matrix derived from L-tyrosine. tandfonline.com The resulting bionanocomposites show improved thermal stability and enhanced UV absorbance compared to the pure polymer. tandfonline.com These hybrid materials have potential applications in coatings and optical materials. tandfonline.com
The ability of tyrosine-containing polymers to respond to external stimuli makes them excellent candidates for the development of "smart" or responsive materials. These materials can undergo significant changes in their properties in response to triggers like temperature, pH, or enzymes. acs.orgnih.govmdpi.com For example, l-tyrosine-based amphiphilic poly(ester-urethane)s can exhibit thermoresponsiveness, transitioning from a clear solution to a turbid one upon heating. acs.org This behavior is driven by a reversible phase transition from a coiled to an expanded chain conformation. acs.org
Furthermore, the self-assembly of low molecular weight tyrosine derivatives can lead to the formation of supramolecular glasses. reading.ac.uk These materials are optically transparent, stable, and can be reprocessed, making them interesting for applications such as smart windows. reading.ac.uk The formation of well-defined supramolecular structures, including nanofibers and micelles, opens up possibilities for their use in electronics and coatings. nih.gov
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing BOC-(O-BENZYL)-TYROSINE NCA, and how can reaction efficiency be monitored?
- Methodology : Synthesis typically involves (1) protecting the tyrosine hydroxyl group with a benzyl ether, (2) introducing the Boc (tert-butoxycarbonyl) group to the amine, and (3) converting the carboxyl group into an N-carboxy anhydride (NCA) via phosgenation. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation or high-performance liquid chromatography (HPLC) to assess purity (>98% as per catalog specifications) .
Q. How should this compound be characterized to confirm structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm benzyl and Boc group positions via H and C signals (e.g., aromatic protons at δ 7.3 ppm for benzyl, tert-butyl at δ 1.4 ppm).
- FT-IR : Identify carbonyl stretches (e.g., NCA carbonyl at ~1800 cm).
- Mass Spectrometry : Verify molecular weight (e.g., [M+Na] peak at m/z 394 for CHNO) .
Q. What purification methods are effective for isolating this compound?
- Methodology :
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane to remove unreacted precursors.
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) for high-purity crystals (>97% by HPLC) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?
- Methodology :
- Activation Conditions : Use catalysts like 4-dimethylaminopyridine (DMAP) to enhance NCA reactivity.
- Solvent Selection : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) minimizes hydrolysis.
- Temperature Control : Maintain sub-0°C conditions to stabilize the NCA intermediate during coupling .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound?
- Methodology :
- Controlled Solubility Studies : Systematically test solvents (e.g., DCM, THF, DMSO) under inert atmospheres to prevent hydrolysis.
- Dynamic Light Scattering (DLS) : Detect aggregation states that may affect solubility measurements.
- Cross-Validate Data : Compare results with peer-reviewed studies using identical purity grades (e.g., >98% HLC) .
Q. How can the stability of this compound under varying storage conditions be assessed?
- Methodology :
- Accelerated Degradation Studies : Expose samples to heat (40°C), humidity (75% RH), and light to model shelf-life.
- HPLC Stability Indicators : Monitor degradation products (e.g., free tyrosine or Boc cleavage byproducts).
- Storage Recommendations : Store at 0–6°C in airtight, desiccated containers to prevent hydrolysis .
Q. How do side reactions during NCA polymerization impact peptide chain uniformity, and how can they be mitigated?
- Methodology :
- Kinetic Analysis : Use MALDI-TOF mass spectrometry to detect oligomerization byproducts.
- Initiator Purity : Employ high-purity primary amines (e.g., hexylamine) to minimize branching.
- Stoichiometric Control : Limit monomer-to-initiator ratios to <50:1 for controlled chain growth .
Methodological Considerations
- Data Reproducibility : Document all reaction parameters (e.g., solvent purity, temperature gradients) per ALCOA+ guidelines (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure reproducibility .
- Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), cross-reference synthesis protocols and purity certifications (e.g., CAS RN 2130-96-3) from authoritative catalogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
